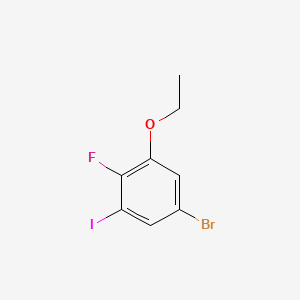
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7BrFIO and a molecular weight of 344.95 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluorine, and iodine substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluoro-3-iodobenzene using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, alkylation, and subsequent substitution reactions under optimized conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or iodine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a quinone derivative .
科学的研究の応用
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and an ethoxy group on the benzene ring influences its electronic properties, making it a versatile intermediate for various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
5-Bromo-1,3-difluoro-2-iodobenzene: Similar structure but with an additional fluorine atom.
1-Bromo-5-chloro-2-fluoro-4-iodobenzene: Contains chlorine instead of an ethoxy group.
Uniqueness
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is unique due to the presence of an ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable intermediate for specific synthetic applications where the ethoxy group plays a crucial role .
特性
分子式 |
C8H7BrFIO |
|---|---|
分子量 |
344.95 g/mol |
IUPAC名 |
5-bromo-1-ethoxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-7-4-5(9)3-6(11)8(7)10/h3-4H,2H2,1H3 |
InChIキー |
JXYGHQMKGITITP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)Br)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















